molecular formula C16H15N3O2S B2439193 2-methyl-5-oxo-N-(1-phenylethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896336-88-2

2-methyl-5-oxo-N-(1-phenylethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2439193
CAS RN: 896336-88-2
M. Wt: 313.38
InChI Key: MHADLBAZQRQWIL-UHFFFAOYSA-N
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Description

2-methyl-5-oxo-N-(1-phenylethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound that has been the focus of numerous scientific research studies due to its potential therapeutic applications. The compound belongs to the thiazolo[3,2-a]pyrimidine class of compounds and has been shown to exhibit promising biological activity.

Scientific Research Applications

Synthesis and Structural Modifications

The compound and its derivatives have been synthesized through various chemical reactions, offering insights into the versatility of thiazolo[3,2-a]pyrimidine scaffolds in organic chemistry. For instance, Peterlin-Mašič et al. (2000) described the synthesis of functionalized imidazo[2,1-b]thiazoles and thiazolo[3,2-a]pyrimidines, demonstrating the potential of these compounds for further chemical modifications (Peterlin-Mašič et al., 2000). Similarly, Haiza et al. (2000) presented a convenient synthesis of thiazolo[3,2-a]pyrimidines and related derivatives, showcasing their structural diversity and potential for generating novel compounds with varied biological activities (Haiza et al., 2000).

Biological Applications

The derivatives of thiazolo[3,2-a]pyrimidine have been explored for their antimicrobial and anticancer properties. For example, Kolisnyk et al. (2015) studied the antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, indicating the potential of these compounds in combating bacterial and fungal infections (Kolisnyk et al., 2015). Additionally, the synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents by Rahmouni et al. (2016) suggest the therapeutic potential of thiazolo[3,2-a]pyrimidine derivatives in cancer treatment and inflammation management (Rahmouni et al., 2016).

properties

IUPAC Name

2-methyl-5-oxo-N-(1-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-10-9-19-15(21)13(8-17-16(19)22-10)14(20)18-11(2)12-6-4-3-5-7-12/h3-9,11H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHADLBAZQRQWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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